Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate
CAS No.: 88585-32-4
Cat. No.: VC13329092
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88585-32-4 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 |
| Standard InChI Key | RWFAFMVYYSHQLZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Tautomerism
The compound features a pyrazole ring fused with a phenyl group at position 2 and an ethyl ester at position 4. The pyrazole ring exists in a partially saturated 2,3-dihydro form, with a ketone group at position 3 . Tautomerism between the 3-oxo and enolic forms is possible, though the keto form predominates in most solvents . Nuclear magnetic resonance (NMR) spectroscopy confirms this structure: -NMR in CDCl reveals signals for the ethyl ester (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet), aromatic protons (δ 7.30–7.50 ppm), and pyrazole NH (δ 10.20 ppm) .
Table 1: Key NMR Assignments (CDCl)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl CH | 1.35 | Triplet |
| Ethyl CH | 4.30 | Quartet |
| Phenyl C–H (ortho/meta/para) | 7.30–7.50 | Multiplet |
| Pyrazole NH | 10.20 | Singlet |
Crystallographic and Spectroscopic Data
Synthetic Methodologies
Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine
The most widely reported synthesis involves refluxing ethyl acetoacetate with phenylhydrazine in ethanol under acidic catalysis (e.g., HCl or acetic acid) . The reaction proceeds via hydrazone formation, followed by cyclization to yield the pyrazole ring (Scheme 1). Typical yields range from 70–85% after recrystallization .
Scheme 1:
Alternative Routes Using Diethyl Ethoxymethylenemalonate
Diethyl ethoxymethylenemalonate reacts with phenylhydrazine in aqueous medium to form the pyrazole core, avoiding harsh acidic conditions. This method offers improved scalability and reduced byproducts, with yields exceeding 90% in optimized protocols.
Chemical Reactivity and Derivatives
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative, a precursor for amide coupling reactions . Treatment with thionyl chloride converts the acid to its acyl chloride, enabling nucleophilic substitutions with amines or alcohols .
Heterocyclic Annulation Reactions
The compound serves as a building block for synthesizing fused heterocycles. For example, reaction with arylmethylenenitriles under basic conditions produces pyrazolo[4,3-b]pyridines, which exhibit luminescent properties and bioactivity .
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of this pyrazole ester demonstrate moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. The mechanism likely involves disruption of microbial cell membrane integrity.
Industrial and Agrochemical Uses
Herbicide Intermediates
The compound is a key intermediate in synthesizing phenylcarboxamide herbicides, which target acetolactate synthase (ALS) in weeds . Patent WO2009121288A1 describes its use in preparing 3-halo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxamides, showcasing >90% yield in optimized steps .
Polymer Stabilizers
Pyrazole derivatives act as UV stabilizers in polyolefins. The conjugated system of the pyrazole ring absorbs UV radiation, preventing polymer degradation .
| Parameter | Recommendation |
|---|---|
| Storage | Inert atmosphere, room temperature |
| Ventilation | Use local exhaust or respiratory protection |
| Spill Management | Absorb with inert material (e.g., sand) |
Comparative Analysis with Analogous Compounds
Ethyl 5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylate
This structural isomer (CAS 89-33-8) shares the same molecular formula but differs in substituent positioning. The 5-oxo derivative exhibits reduced thermal stability (mp 140–142°C vs. 180–182°C for the 3-oxo form) and distinct NMR shifts for the pyrazole protons .
Impact of Substituents on Bioactivity
Methylation at the pyrazole NH (e.g., 1-methyl analogs) abolishes antimicrobial activity, underscoring the importance of hydrogen-bonding capacity. Conversely, halogenation at the phenyl ring enhances herbicidal potency by 3–5 fold .
Recent Advances and Future Directions
Recent patents (e.g., WO2008/23235A1) highlight its role in developing kinase inhibitors for inflammatory diseases . Advances in continuous-flow synthesis promise to reduce production costs by 40% while minimizing waste. Future research should explore its utility in photoactive metal-organic frameworks (MOFs) and asymmetric catalysis.
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